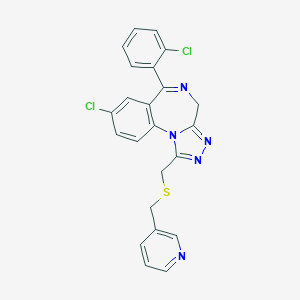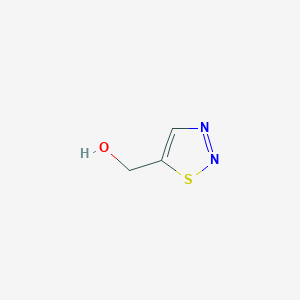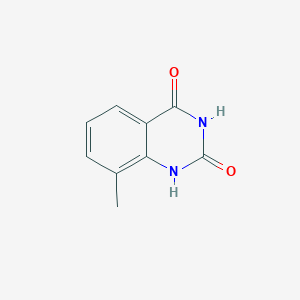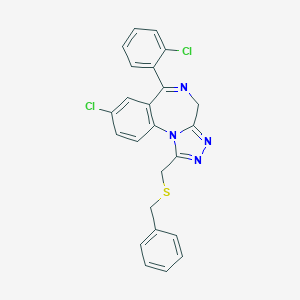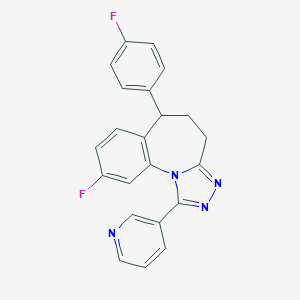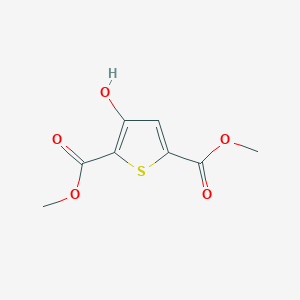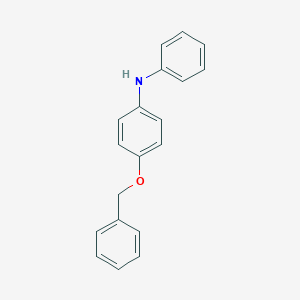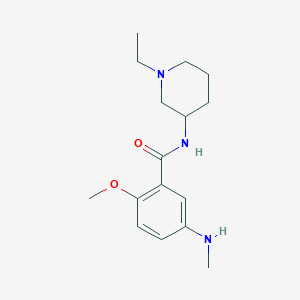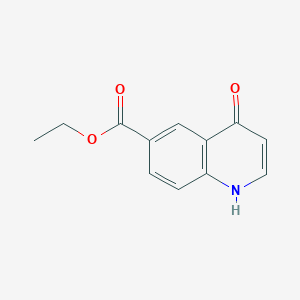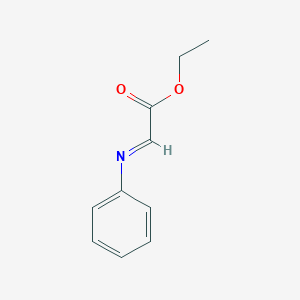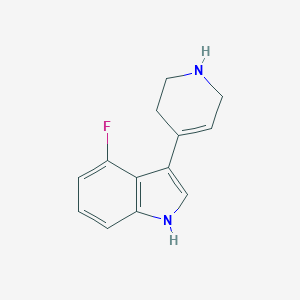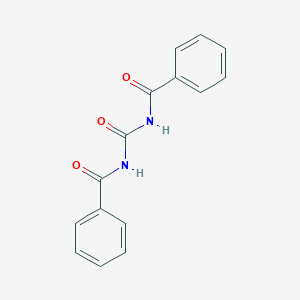![molecular formula C15H16N2O2 B188696 [Bis(4-methoxyphenyl)methylidene]hydrazine CAS No. 20114-55-0](/img/structure/B188696.png)
[Bis(4-methoxyphenyl)methylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-methoxyphenyl)methylidene]hydrazine, also known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized and studied extensively for its biological properties.
Mecanismo De Acción
The mechanism of action of [Bis(4-methoxyphenyl)methylidene]hydrazine is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase II activity, induction of apoptosis in cancer cells, and antibacterial and antifungal properties. This compound has also been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [Bis(4-methoxyphenyl)methylidene]hydrazine is its versatility as a building block for the synthesis of new compounds. This compound can react with various functional groups to form new compounds with unique properties, making it a valuable tool for the development of new materials and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of [Bis(4-methoxyphenyl)methylidene]hydrazine, including the development of new therapeutic agents for the treatment of cancer and infectious diseases, the synthesis of new organic materials with unique properties, and the investigation of the mechanism of action of this compound. Further studies are needed to fully understand the potential applications of this compound and to develop new compounds based on its structure and properties.
Conclusion
In conclusion, this compound is a versatile hydrazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate and has been extensively studied for its biological properties. This compound has been shown to have anticancer, antibacterial, and antifungal properties, and can be used as a building block for the synthesis of new materials. Further studies are needed to fully understand the potential applications of this compound and to develop new compounds based on its structure and properties.
Métodos De Síntesis
[Bis(4-methoxyphenyl)methylidene]hydrazine can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions, and the product is obtained after purification through recrystallization. The purity of the synthesized product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
[Bis(4-methoxyphenyl)methylidene]hydrazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biochemistry, this compound has been used as a reagent for the detection of aldehydes and ketones in biological samples. This compound reacts with aldehydes and ketones to form stable hydrazones, which can be detected through various analytical techniques, including HPLC and mass spectrometry.
In material science, this compound has been used as a building block for the synthesis of new organic materials. This compound can react with various functional groups to form new compounds with unique properties, making it a versatile building block for the development of new materials.
Propiedades
Número CAS |
20114-55-0 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)methylidenehydrazine |
InChI |
InChI=1S/C15H16N2O2/c1-18-13-7-3-11(4-8-13)15(17-16)12-5-9-14(19-2)10-6-12/h3-10H,16H2,1-2H3 |
Clave InChI |
PXQXFZBYTZILJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)OC |
Otros números CAS |
20114-55-0 |
Solubilidad |
6.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



